Hydroxy chlorambucil Hydroxy chlorambucil N-(2-Hydroxyethyl) Chlorambucil is a degradation product of Chlorambucil; an alkylating agent used as a chemotherapy drug in the treatment of chronic lymphocytic leukemia. Chlorambucil is also used to treat non-Hodgkin’s lymphoma (NHL) and Hodgkin’s disease.
Brand Name: Vulcanchem
CAS No.: 27171-89-7
VCID: VC21337790
InChI: InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19)
SMILES: C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol

Hydroxy chlorambucil

CAS No.: 27171-89-7

Cat. No.: VC21337790

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Hydroxy chlorambucil - 27171-89-7

CAS No. 27171-89-7
Molecular Formula C14H20ClNO3
Molecular Weight 285.76 g/mol
IUPAC Name 4-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]butanoic acid
Standard InChI InChI=1S/C14H20ClNO3/c15-8-9-16(10-11-17)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7,17H,1-3,8-11H2,(H,18,19)
Standard InChI Key SFCORMODVLBZLW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl
Canonical SMILES C1=CC(=CC=C1CCCC(=O)O)N(CCO)CCCl

Chemical Structure and Properties

Hydroxy chlorambucil possesses distinct chemical characteristics that differentiate it from its parent compound. Table 1 presents the fundamental chemical properties of hydroxy chlorambucil.

Table 1: Chemical Properties of Hydroxy Chlorambucil

PropertyValue
Common NameHydroxy Chlorambucil
Systematic Name4-(4-((2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO)PHENYL)BUTANOIC ACID
Molecular FormulaC₁₄H₂₀ClNO₃
Molecular Weight285.767 g/mol
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
CAS Number27171-89-7
InChIKeySFCORMODVLBZLW-UHFFFAOYSA-N

The molecular structure of hydroxy chlorambucil features a phenyl ring with a butanoic acid side chain, similar to chlorambucil, but differs in having one chloroethyl group replaced by a hydroxyethyl group attached to the nitrogen atom . This structural variation is significant because it changes the compound's potential reactivity profile, especially in relation to its alkylating properties.

The SMILES notation for hydroxy chlorambucil is OCCN(CCCl)C1=CC=C(CCCC(O)=O)C=C1, which codifies its chemical structure in a linear string format . The presence of the hydroxyl group (-OH) in place of one chlorine atom represents the key structural difference from chlorambucil, potentially affecting its chemical reactivity and biological interactions.

Comparative Analysis with Chlorambucil

Understanding hydroxy chlorambucil requires a comparative analysis with its parent compound. Table 2 presents a comparison of key properties between hydroxy chlorambucil and chlorambucil.

Table 2: Comparative Analysis of Hydroxy Chlorambucil and Chlorambucil

PropertyHydroxy ChlorambucilChlorambucil
Molecular FormulaC₁₄H₂₀ClNO₃C₁₄H₁₉Cl₂NO₂
Molecular Weight285.767 g/mol304.21 g/mol
Functional GroupsOne chloroethyl, one hydroxyethylTwo chloroethyl groups
Alkylating PotentialLikely reducedHigh (bifunctional)
MetabolismMetabolite of chlorambucilExtensively metabolized in liver
Half-lifeNot established1.5 hours
Clinical UseResearch compoundEstablished chemotherapeutic agent

The structural difference between these compounds results in distinct chemical and potentially biological properties. The replacement of one chloroethyl group with a hydroxyethyl group in hydroxy chlorambucil represents a significant modification that would be expected to reduce its reactivity as an alkylating agent . This alteration may contribute to different pharmacokinetic, pharmacodynamic, and toxicological profiles between the two compounds.

Research Applications and Future Directions

Research involving hydroxy chlorambucil spans several potential applications and future directions:

  • Metabolic Studies: Investigating hydroxy chlorambucil as a metabolic marker to better understand chlorambucil's in vivo processing and elimination pathways.

  • Structure-Activity Relationship (SAR) Studies: Exploring how the hydroxylation of chlorambucil affects its biological activity could provide insights for the development of novel alkylating agents with improved therapeutic indices.

  • Prodrug Development: The concept of prodrug development has been applied to chlorambucil in various studies . Understanding hydroxy chlorambucil could inform the design of prodrugs with optimized pharmacokinetic properties.

  • Hybrid Molecule Development: Recent research has explored chlorambucil-based hybrid molecules to overcome limitations such as poor specificity, selectivity, and toxicity . Knowledge of hydroxy chlorambucil's properties could contribute to this developing field.

Chlorambucil-based hybrid compounds have shown promise in addressing some of the limitations of conventional chemotherapeutics . For example, honokiol-chlorambucil co-prodrugs have demonstrated enhanced antiproliferative effects against leukemic cell lines with reduced toxicity to normal cells . Similarly, chlorambucil-platinum(IV) prodrugs have exhibited exceptional potency against various cancer cell lines .

Future research may explore whether hydroxy chlorambucil itself, or derivatives based on its structure, could serve as components in such hybrid molecules or prodrug systems.

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